molecular formula C11H8N4 B6525997 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile CAS No. 1016784-23-8

2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile

Cat. No.: B6525997
CAS No.: 1016784-23-8
M. Wt: 196.21 g/mol
InChI Key: CIKAYJJSEJIGHV-UHFFFAOYSA-N
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Description

2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile typically involves the reaction of 3-aminopyridine with 4-cyanopyridine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino and nitrile groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted pyridine compounds.

Scientific Research Applications

2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structure makes it a candidate for the design of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: A simpler analog that lacks the amino group but retains the nitrile functionality.

    2-Amino-4H-pyran-3-carbonitrile: A compound with a similar nitrile group but a different heterocyclic core.

    Pyridine-2-carbonitrile: Another analog with a nitrile group at a different position on the pyridine ring.

Uniqueness

2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyridine ring. This dual functionality allows for a wider range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-(pyridin-3-ylamino)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-7-9-3-5-14-11(6-9)15-10-2-1-4-13-8-10/h1-6,8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKAYJJSEJIGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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